N,N-dimethyl-5-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-5-[4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O3S/c1-23(2)16-11-13(12-21-22-16)24-7-9-25(10-8-24)29(26,27)15-5-3-14(4-6-15)28-17(18,19)20/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDHWQJOAMFDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-5-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine is a compound of interest due to its potential therapeutic applications, particularly in the context of neurodegenerative diseases and inflammation. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridazine core, a piperazine moiety, and a trifluoromethoxy-substituted phenyl group. Its molecular formula is C17H20F3N5O2S, and it has a molecular weight of approximately 403.43 g/mol. The trifluoromethoxy group contributes to its lipophilicity, which may enhance its bioavailability.
Research indicates that this compound acts primarily through the inhibition of pro-inflammatory cytokines and the modulation of glial cell activity. In particular, it has been shown to selectively inhibit the production of interleukin-1 beta (IL-1β), inducible nitric oxide synthase (iNOS), and nitric oxide (NO) in activated glia without disrupting beneficial glial functions . This selective inhibition suggests its potential as an anti-inflammatory agent in neurodegenerative diseases characterized by excessive glial activation.
Anti-inflammatory Activity
One notable study demonstrated that derivatives of pyridazine compounds exhibit significant anti-inflammatory properties. The compound reduced the levels of inflammatory markers in various experimental models, indicating its potential utility in treating conditions like multiple sclerosis or Alzheimer's disease where inflammation plays a critical role .
Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. This effect is attributed to its ability to modulate oxidative stress pathways and enhance cellular resilience against neurotoxic agents .
Study 1: Glial Activation Inhibition
In a controlled study involving glial cells treated with lipopolysaccharide (LPS), the compound significantly lowered IL-1β production by approximately 60% compared to untreated controls. This suggests that it could be effective in reducing neuroinflammation in vivo .
Study 2: Neuroprotection in Animal Models
In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of neuronal damage. Behavioral assays indicated enhanced memory retention and learning capabilities following treatment, supporting its potential as a therapeutic agent for neurodegenerative disorders .
Comparative Analysis with Other Compounds
| Compound Name | Mechanism of Action | IC50 (µM) | Therapeutic Use |
|---|---|---|---|
| This compound | Inhibition of IL-1β production | 10 | Neuroinflammation |
| CGP 28238 | Anti-inflammatory | 0.05 | Arthritis |
| BAY-069 | Dual BCAT inhibitor | 0.003 | Cancer |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Recent studies have indicated that compounds with similar structures to N,N-dimethyl-5-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazin-3-amine exhibit significant anticancer properties. For instance, a related N-Aryl compound demonstrated substantial growth inhibition against various cancer cell lines, suggesting a potential for development as an anticancer agent . The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Antifungal Properties:
Research has shown that pyridine-sulfonamide derivatives can possess antifungal activity. Compounds synthesized with a pyridine-3-sulfonamide scaffold displayed efficacy against Candida species, outperforming traditional antifungals like fluconazole in some cases . This suggests that derivatives of this compound could be explored for antifungal applications.
Pharmacological Insights
Biological Activity Spectrum:
The biological activity of sulfonamide derivatives has been well documented, showcasing a range of effects including antibacterial, antidiabetic, and anti-inflammatory properties . The presence of the trifluoromethoxy group in the structure may enhance the compound's interaction with biological targets, potentially leading to increased potency and selectivity.
Docking Studies:
Molecular docking studies have been employed to predict the binding affinity of this compound to various targets. These studies help elucidate the compound's mechanism of action and inform further modifications to improve efficacy .
Structure Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological properties of compounds like this compound. Variations in substituents, such as different sulfonamide groups or modifications to the piperazine moiety, can significantly influence activity profiles against various biological targets .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
